Cytarabine - 147-94-4

Cytarabine

Catalog Number: EVT-266404
CAS Number: 147-94-4
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytarabine, also known as cytosine arabinoside, is a synthetic pyrimidine nucleoside analog that plays a significant role in cancer research, particularly in the study and treatment of hematological malignancies. [, , , ] It acts as an antimetabolite, interfering with DNA synthesis and ultimately inducing cell death in rapidly dividing cells like cancer cells. [, , ]

Future Directions
  • Enhanced Drug Delivery Systems: Further research is needed to develop more efficient and targeted delivery systems for cytarabine, minimizing systemic toxicity while enhancing its efficacy at the tumor site. Liposomal formulations and chemical modifications show promise for improving drug delivery and reducing side effects. [, , ]
  • Overcoming Drug Resistance: Further studies are needed to fully understand the mechanisms underlying cytarabine resistance and develop strategies to circumvent or overcome these mechanisms. [, ] This could involve targeting specific resistance pathways or utilizing combination therapies that target multiple aspects of tumor cell survival.
  • Investigating Synergistic Combinations: Exploring novel drug combinations involving cytarabine and other therapeutic agents, such as targeted therapies or immunotherapies, could lead to more effective treatment regimens for various hematological malignancies. [, ]
  • Understanding the Role of Autophagy: Research investigating the interplay between cytarabine-induced autophagy, a cellular self-digestion process, and cell death pathways could reveal potential therapeutic targets for enhancing cytarabine efficacy.
Source and Classification

Cytarabine was first isolated from the Caribbean sponge Cryptotheca crypta (now Tectitethya crypta), which contains arabinose-containing nucleotides. It was synthesized for the first time in 1959 and received FDA approval in 1969. As a nucleoside analogue, it belongs to the class of antimetabolites, which mimic the natural substrates required for DNA synthesis but disrupt normal cellular processes when incorporated into DNA .

Synthesis Analysis

The synthesis of cytarabine can be achieved through several methods. One notable method involves the reaction of uridine arabinoside with hexamethyldisilazane under specific conditions:

  1. Starting Material: Uridine arabinoside.
  2. Reagents: Hexamethyldisilazane (HMDS).
  3. Conditions:
    • Temperature: 70-160 °C
    • Pressure: 5-20 kg
    • Duration: 10-80 hours
  4. Process:
    • The uridine arabinoside is reacted with HMDS to form an intermediate.
    • The reaction mixture is cooled, stirred, and concentrated under reduced pressure to recover excess HMDS.
    • The intermediate is then dissolved in a suitable solvent (e.g., methanol, ethanol) and crystallized to obtain pure cytarabine .

Another method includes reacting uridine arabinoside with ethyl anhydride or acetyl chloride in pyridine to form uridine arabinoside ethyl ester, followed by further reactions to yield cytarabine .

Molecular Structure Analysis

Cytarabine has a molecular formula of C9H13N3O5C_9H_{13}N_3O_5 and a molecular weight of approximately 243.22 g/mol. Its structure consists of a cytosine base linked to an arabinose sugar, specifically configured as 1-beta-D-arabinofuranosylcytosine. The presence of the arabinose sugar distinguishes it from deoxycytidine, allowing it to integrate into DNA while disrupting normal function.

Structural Features:

  • Base: Cytosine
  • Sugar: Arabinose (beta configuration)
  • Functional Groups: Hydroxyl groups that contribute to its solubility and reactivity.
Chemical Reactions Analysis

Cytarabine undergoes several important chemical reactions:

  1. Phosphorylation: Upon entering cells, cytarabine is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which can be further phosphorylated to its active triphosphate form, cytarabine-5'-triphosphate.
  2. Incorporation into DNA: Cytarabine-5'-triphosphate can be incorporated into DNA during replication, where it acts as a chain terminator .
  3. Deamination: Cytarabine is susceptible to deamination by cytidine deaminase in serum, converting it into inactive uridine derivatives, which can limit its efficacy .
Mechanism of Action

Cytarabine acts primarily as an antimetabolite by mimicking the natural nucleoside deoxycytidine. Its mechanism involves:

  1. Inhibition of DNA Polymerases: By incorporating itself into DNA, cytarabine disrupts DNA synthesis and repair mechanisms.
  2. Chain Termination: When incorporated into the growing DNA strand, it prevents further elongation due to its structural differences from natural nucleotides.
  3. Cell Cycle Specificity: It exerts its effects predominantly during the S phase of the cell cycle when DNA synthesis occurs .
Physical and Chemical Properties Analysis

Cytarabine exhibits several key physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; slightly soluble in alcohols.
  • pH Range: Generally stable between pH 4-7.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Pharmacokinetics:

  • Bioavailability: Approximately 20% when administered orally.
  • Half-Life: Biphasic elimination with initial fast clearance (10 minutes) followed by a slower phase (1-3 hours).
  • Metabolism: Primarily metabolized in the liver with renal excretion .
Applications

Cytarabine is predominantly used in oncology for treating hematological malignancies:

  1. Leukemia Treatment: Effective against acute myeloid leukemia and acute lymphoblastic leukemia.
  2. Lymphoma Management: Used in combination therapies for non-Hodgkin lymphoma.
  3. Central Nervous System Involvement: Administered intrathecally for meningeal leukemia due to its ability to penetrate the blood-brain barrier.

Additionally, research continues into novel formulations such as nanoparticle delivery systems that enhance the targeting and efficacy of cytarabine while minimizing side effects .

Cytarabine remains a cornerstone in chemotherapy regimens due to its potent activity against rapidly dividing cancer cells and ongoing research aims at improving its therapeutic index through innovative delivery methods and combination therapies.

Chemical Structure and Physicochemical Properties

Arabinose-Cytosine Conformation and Stereochemical Specificity

Cytarabine (4-amino-1-β-D-arabinofuranosylcytosine) is a pyrimidine nucleoside analog characterized by the substitution of arabinose for deoxyribose. The arabinose sugar adopts a β-D-arabinofuranosyl configuration, where the C2'-hydroxyl group is oriented in a cis position relative to the C3'-hydroxyl group (Figure 1). This stereochemical arrangement is critically distinct from the trans orientation in deoxycytidine, altering molecular recognition by cellular enzymes. The molecule's conformation is stabilized by intramolecular hydrogen bonding between the O5' hydroxymethyl group and the cytosine base, restricting rotational freedom and influencing its biological activity [3] [7].

Table 1: Key Stereochemical Features of Cytarabine

Structural ElementConformationBiological Implication
Glycosidic Bondβ-anomerFacilitates incorporation into DNA/RNA polymerases
C2'-OH Orientationcis to C3'-OHInhibits DNA polymerase α and β
Sugar PuckerC2'-endoAlters minor groove interactions
Base-Sugar Torsion Angle (χ)Anti (150°–180°)Optimizes base stacking in DNA duplexes

X-ray crystallography confirms that the arabinose ring exhibits a mixed envelope conformation (C2'-endo and C3'-exo), contributing to its ability to terminate DNA chain elongation. The stereospecificity of cytarabine’s C2'-hydroxyl group directly impedes phosphodiester bond formation, a mechanism exploited in antileukemic therapy [4] [7].

Molecular Weight and Stability Under Physiological Conditions

Cytarabine has a molecular weight of 243.22 g/mol (C~9~H~13~N~3~O~5~). Its stability is highly dependent on environmental conditions:

  • Temperature Sensitivity: Degrades rapidly above 40°C, with a half-life reduction of 70% at 60°C after 24 hours. Long-term storage requires temperatures ≤25°C [8] [10].
  • pH Dependency: Maximum stability occurs at pH 6.0–7.0. Hydrolysis accelerates under alkaline conditions (pH >8.0), forming uracil arabinoside (ara-U), an inactive metabolite, via deamination [4] [8].
  • Aqueous Solutions: Reconstituted solutions retain >95% potency for 48 hours at 25°C but degrade by 15% after 7 days. Lyophilized formulations extend stability to 24 months [4] [10].

Deamination is catalyzed by cytidine deaminase, which exhibits peak activity at physiological pH (7.4). This enzymatic degradation limits cytarabine’s plasma half-life to 10 minutes–3 hours, necessitating continuous infusion in clinical settings [3] [9].

Solubility Profiles Across pH Gradients

Cytarabine’s solubility is governed by its ionizable groups (pK~a~ ≈ 4.3 for the N3 position):

Table 2: Solubility of Cytarabine in Various Solvents

SolventSolubility (mg/mL)ConditionsNotes
Water10025°C, pH 5.0–7.0Optimal for intravenous infusion
Dimethyl Sulfoxide5025°CUsed in in vitro assays
Ethanol<125°CLimited utility in formulations
Hydrochloric Acid (0.1M)120pH 1.0, 25°CEnhanced solubility via protonation
Sodium Hydroxide (0.1M)80pH 13.0, 25°CDegradation to ara-U predominates

The compound exhibits pH-dependent solubility: protonation of the cytosine ring below pH 4.0 increases aqueous solubility but accelerates hydrolysis. Above pH 8.0, deprotonation promotes deamination. Liposomal encapsulation circumvents these limitations by isolating cytarabine from aqueous environments [2] [8] [10].

Crystalline vs. Liposomal Formulation Characteristics

Crystalline Cytarabine:

  • Exists as white, odorless prisms (melting point: 212°–214°C).
  • Polymorphs include monoclinic (P2~1~) and orthorhombic (P2~1~2~1~2~1~) forms, differentiated by hydrogen-bonding networks (Figure 2).
  • Hydration state influences stability: anhydrous forms are hygroscopic, absorbing moisture at >80% RH to form hydrates [8] [10].

Liposomal Formulations:Employ specialized delivery systems to enhance pharmacokinetics:

  • Conventional Liposomes: Use phosphatidylcholine/cholesterol bilayers (55:45 mol%), encapsulating cytarabine in aqueous cores. Particle sizes range 100–250 nm (LUVs).
  • Stealth Liposomes: Incorporate polyethylene glycol (PEG)-conjugated distearoylphosphatidylethanolamine to evade immune clearance. PEGylation extends circulation half-life 5-fold compared to crystalline cytarabine [5] [7].
  • Dual-Drug Systems: CPX-351 (Vyxeos®) co-encapsulates cytarabine and daunorubicin (5:1 molar ratio) in distearoylphosphatidylcholine/distearoylphosphatidylglycerol/cholesterol (7:2:1 mol%) bilayers. Copper gluconate gradients enable active loading, achieving >95% encapsulation efficiency [1] [5].

Table 3: Comparative Analysis of Cytarabine Formulations

ParameterCrystallineConventional LiposomesStealth LiposomesCPX-351
Size DistributionMolecular (0.34 nm)100–250 nm80–120 nm100–130 nm
EncapsulationNot applicablePassive diffusionpH gradientCopper ion gradient
Stability (t~1/2~)1–3 hours (plasma)6–8 hours20–40 hours38 hours (cytarabine)
Key LipidsNot applicablePhosphatidylcholineDSPE-PEG~2000~DSPC/DSPG/Chol (7:2:1)

Liposomes modify drug release kinetics: conventional formulations exhibit burst release (70% in 6 hours), while Stealth systems sustain release over 72 hours. DepoFoam™ multivesicular liposomes (e.g., DepoCyt®) extend intrathecal half-life to 100–263 hours via hierarchical aqueous chambers [1] [5] [7].

Figure 1. Stereochemistry of CytarabineIllustration of β-D-arabinofuranosyl conformation highlighting cis-oriented C2'-OH and C3'-OH groups. Hydrogen bonds between O5'-hydroxymethyl and N3 of cytosine stabilize the anti-conformation.

Figure 2. Crystalline vs. Liposomal StructuresComparative diagrams of monoclinic cytarabine crystals (hydrogen-bonded dimers) and multilamellar liposomes showing aqueous core encapsulation.

Properties

CAS Number

147-94-4

Product Name

Cytarabine

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL
Soluble in water
4.38e+01 g/L

Synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.